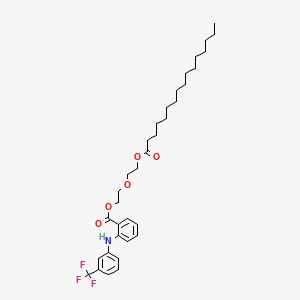
Etofenamate Palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etofenamate Palmitate is a derivative of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of joint and muscular pain. Etofenamate is known for its ability to penetrate the skin and concentrate in inflamed tissues, where it exerts anti-inflammatory and analgesic effects. This compound is a fatty acid ester of etofenamate, which enhances its lipophilicity and potentially its therapeutic efficacy.
Mechanism of Action
Target of Action
Etofenamate Palmitate, a derivative of Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
As a COX inhibitor, this compound works by blocking the action of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain, providing relief in conditions such as arthropathies, myalgias, bursitis, tenosynovitis, fibrositis, and neuralgias .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. This leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .
Pharmacokinetics
Studies on etofenamate suggest that its bioavailability is low when administered topically . The maximal plasma concentrations after topical administration of these drugs are well below the IC50 values for COX-1 and COX-2, explaining the absence of dose-dependent toxicities .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain in musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (gel, cream, or lotion) and the specific condition being treated can impact its effectiveness . .
Biochemical Analysis
Biochemical Properties
Etofenamate Palmitate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, influencing their function and activity. For instance, it has been found to interact with enzymes like carnitine palmitoyltransferase 1a (CPT1a) and lysine acetyltransferase 2a (KAT2a), which are involved in the metabolism of palmitate .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It is utilized by cancer cells via CPT1a and KAT2a to acetylate nuclear factor-κB .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etofenamate involves the esterification of 2-(2-hydroxyethoxy)ethyl 2-[(3-trifluoromethyl)phenyl]amino]benzoate with palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of etofenamate palmitate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Etofenamate Palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield etofenamate and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Etofenamate and palmitic acid.
Oxidation: Hydroxylated derivatives of etofenamate.
Reduction: Alcohol derivatives of etofenamate.
Scientific Research Applications
Etofenamate Palmitate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Explored for its potential use in topical formulations for the treatment of musculoskeletal disorders.
Industry: Utilized in the development of new drug delivery systems and formulations.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another NSAID used for similar indications but with different chemical structure and pharmacokinetics.
Diclofenac: A widely used NSAID with similar anti-inflammatory properties but different side effect profile.
Ketoprofen: An NSAID with comparable efficacy but different molecular targets and pathways.
Uniqueness
Etofenamate Palmitate is unique due to its enhanced lipophilicity, which allows for better skin penetration and localized action. This property makes it particularly effective for topical applications, reducing systemic exposure and associated side effects.
Properties
IUPAC Name |
2-(2-hexadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWHBJZGLYSWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
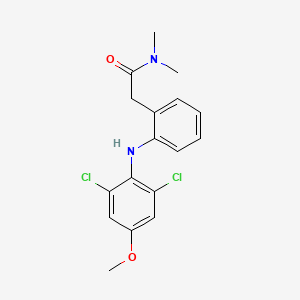

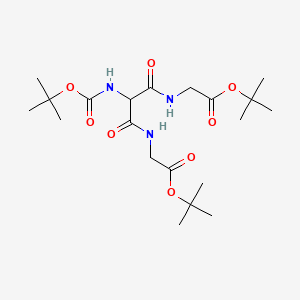
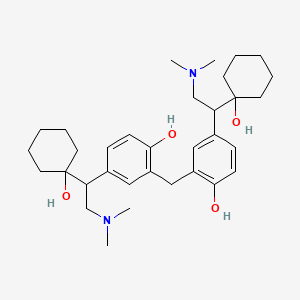
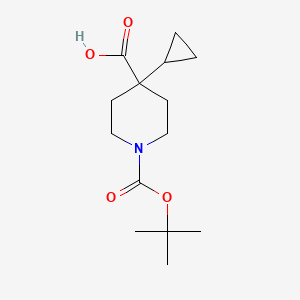
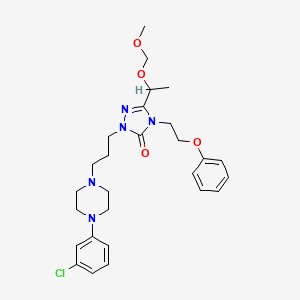
![2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide](/img/structure/B585254.png)

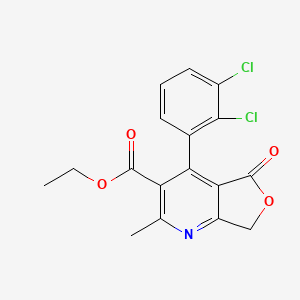
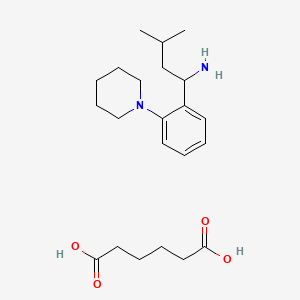
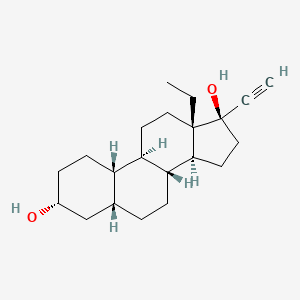
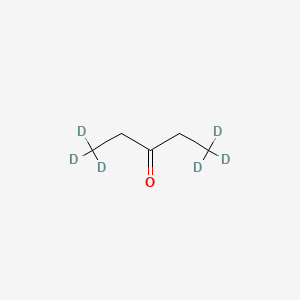
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)
